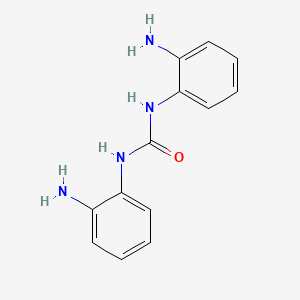

1,3-Bis(2-aminophenyl)urea

Description

Contextual Background and Chemical Significance of 1,3-Bis(2-aminophenyl)urea

This compound is an organic compound featuring a central urea (B33335) core flanked by two aminophenyl groups. Its molecular structure, with the presence of both hydrogen bond donors (the urea N-H and amine N-H groups) and acceptors (the urea carbonyl oxygen), imparts significant chemical reactivity and the ability to form stable complexes. This dual functionality is central to its role in supramolecular chemistry, where it is utilized as a building block for creating larger, self-assembling structures. The strategic placement of the amino groups at the ortho position of the phenyl rings introduces specific steric and electronic features that influence its binding properties and reactivity.

The compound's significance extends to medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The urea moiety is a common feature in many biologically active compounds and approved drugs, valued for its ability to form strong and directional hydrogen bonds with biological targets such as proteins and enzymes. nih.gov

Historical Development and Early Research Trajectories of Urea-Containing Aromatic Compounds

The journey of urea and its derivatives in chemistry began with a landmark event in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, ammonium (B1175870) cyanate. acs.orgwikipedia.org This achievement was pivotal as it challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms. acs.orgscitepress.org Wöhler's synthesis opened the door to the systematic study and synthesis of organic compounds, including a wide range of urea derivatives.

Early research into aromatic urea compounds was driven by the burgeoning dye industry in the late 19th and early 20th centuries. The discovery that modifications to the structure of aromatic compounds could lead to a spectrum of colors spurred the synthesis of numerous derivatives. In the realm of medicine, an early notable urea derivative, developed by Bayer, was a colorless compound derived from trypan red that exhibited potent antitrypanosomal activity. nih.gov This early success highlighted the potential of urea-based structures in drug discovery. The development of synthetic methodologies, such as the reaction of amines with phosgene (B1210022) or isocyanates, further facilitated the exploration of this class of compounds. nih.govhilarispublisher.com

Scope and Research Focus within Modern Organic and Supramolecular Chemistry

In contemporary organic chemistry, the focus has shifted towards the development of more efficient and environmentally benign synthetic methods for urea derivatives. This includes exploring alternatives to hazardous reagents like phosgene, such as the use of carbon dioxide or 1,1'-carbonyldiimidazole (B1668759) (CDI). hilarispublisher.comkoreascience.kr

Supramolecular chemistry, a field that studies "chemistry beyond the molecule," has found a versatile tool in this compound and related compounds. nih.gov The ability of the urea group to act as a powerful hydrogen-bonding motif is exploited in the design of synthetic receptors for anions. nih.govnd.edu Researchers have demonstrated that the incorporation of urea functionalities into macrocyclic or acyclic structures leads to effective and selective binding of various anions, a topic of significant interest for applications in sensing, transport, and catalysis. nih.govrsc.org

Overview of Key Research Domains for this compound

The unique structural attributes of this compound have positioned it as a valuable molecule in several key research areas:

Anion Recognition and Sensing: The compound's hydrogen-bonding capabilities are harnessed to create receptors that can selectively bind to anions like chloride, bromide, and acetate (B1210297). nd.edursc.org This has implications for the development of chemical sensors for environmental and biological monitoring.

Supramolecular Assembly: It serves as a fundamental building block for the construction of complex supramolecular architectures, including gels and polymers, through self-assembly processes driven by hydrogen bonding. nih.gov

Medicinal Chemistry: this compound is a key intermediate in the synthesis of novel heterocyclic compounds and other derivatives with potential biological activities, including antimicrobial and anticancer properties. hilarispublisher.comsmolecule.com The urea scaffold is a well-established pharmacophore in drug design.

Materials Science: The compound is utilized in the synthesis of advanced polymers and resins, contributing to the development of new materials with tailored properties. smolecule.com

The following table provides a summary of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H14N4O |

| Molecular Weight | 242.28 g/mol |

| CAS Number | 101-22-4 |

| Canonical SMILES | C1=CC=C(C(=C1)N)NC(=O)NC2=CC=CC=C2N |

| InChI Key | YREQWCBLUBNIOI-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-aminophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,14-15H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREQWCBLUBNIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1,3 Bis 2 Aminophenyl Urea

Conventional Synthetic Routes to 1,3-Bis(2-aminophenyl)urea

The reaction of amines with phosgene (B1210022) is a traditional and highly efficient method for the preparation of ureas. nih.gov This approach can be adapted for both symmetrical and unsymmetrical ureas. The general mechanism involves the reaction of an amine with phosgene to form an isocyanate intermediate, which then reacts with a second amine to yield the urea (B33335) derivative. nih.gov

For the synthesis of symmetrical ureas like this compound, o-phenylenediamine (B120857) is treated with phosgene. To mitigate the hazards associated with the gaseous and highly toxic nature of phosgene, solid and liquid derivatives such as triphosgene (B27547) (bis(trichloromethyl)carbonate) and diphosgene are often used as safer substitutes. nih.govscielo.br Triphosgene, a stable crystalline solid, can be handled more safely but still requires caution due to its potential to release phosgene. nih.gov The reaction is typically carried out in the presence of a base, like triethylamine (B128534), to neutralize the hydrogen chloride byproduct. mdpi.com

A typical procedure involves the slow addition of a solution of triphosgene in an inert solvent to a solution of o-phenylenediamine and a base at low temperatures to control the exothermic reaction. The in situ generation of the isocyanate from one of the amino groups of o-phenylenediamine is followed by its reaction with a second molecule of o-phenylenediamine to form the desired urea.

Growing environmental and safety concerns have driven the development of phosgene-free synthetic routes. nih.gov 1,1'-Carbonyldiimidazole (B1668759) (CDI) has emerged as a widely used and safer alternative to phosgene for urea synthesis. nih.govkoreascience.kr CDI is a stable, crystalline solid that does not produce chlorinated byproducts. nih.gov

The reaction of o-phenylenediamine with CDI is a common method for preparing this compound. In this process, CDI acts as a carbonyl group donor. The reaction typically involves mixing o-phenylenediamine and CDI in an appropriate solvent. The reaction of CDI with an N,N-disubstituted aniline (B41778) has been shown to favor urea formation, whereas a monosubstituted aniline may lead to intramolecular ring formation to produce a benzimidazolone. koreascience.krkoreascience.kr The formation of imidazole (B134444) as a byproduct is advantageous as it can be easily removed during the aqueous work-up. koreascience.kr

Other phosgene-free reagents include ethylene (B1197577) carbonate and diethyl carbonate, which are considered less toxic alternatives. nih.gov

The synthesis of ureas can be performed through either stepwise or one-pot procedures.

Stepwise Synthesis: In a stepwise approach, the intermediate, such as an isocyanate or a carbamate (B1207046), is isolated before reacting with the second amine. For instance, reacting an amine with phenyl chloroformate can produce a stable carbamate intermediate. mdpi.com This carbamate can then be isolated and subsequently reacted with another amine to form the final urea product. mdpi.com This method allows for greater control and can be advantageous for producing unsymmetrical ureas.

One-Pot Synthesis: One-pot procedures are often more efficient as they combine multiple reaction steps without isolating intermediates. mdpi.comresearchgate.net For the synthesis of this compound, a one-pot method would involve reacting o-phenylenediamine with a carbonylating agent like triphosgene or CDI directly to form the product. mdpi.comresearchgate.net Research has shown that one-pot syntheses can lead to higher yields compared to their multi-step counterparts. For example, a one-pot carbonylation of an aminophenyl derivative with triphosgene, followed by the addition of another amine, resulted in a better yield than a two-step process involving a carbamate intermediate. mdpi.comresearchgate.net The efficiency of one-pot reactions makes them preferable for large-scale production.

Optimization of Reaction Conditions for this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. The strategic use of catalysts and the choice of solvent are crucial for optimizing the synthesis.

While many urea syntheses proceed without a catalyst, particularly when using highly reactive reagents like phosgene derivatives, catalysts can play a role in alternative, greener approaches. For instance, methods involving the direct carbonylation of amines with carbon dioxide often require a catalyst to proceed efficiently. nih.gov Various metal and non-metal catalysts have been investigated for this purpose. nih.govresearchgate.net

In the context of using phosgene substitutes like triphosgene, a base such as triethylamine or pyridine (B92270) is typically employed not as a catalyst in the traditional sense, but as a stoichiometric reagent to scavenge the HCl produced during the reaction. mdpi.com However, in some syntheses, the base can also influence the reaction rate.

The choice of solvent can significantly impact the efficiency and selectivity of urea synthesis. The solvent's polarity and its ability to dissolve reactants and intermediates are key factors.

For reactions involving phosgene derivatives or CDI, aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used. mdpi.comtandfonline.com These solvents are generally inert under the reaction conditions and provide a suitable medium for the reaction to proceed.

The solvent can also influence the reaction pathway. For example, in the reaction of CDI with substituted anilines, the solvent can affect whether urea formation or intramolecular cyclization to a benzimidazolone is favored. koreascience.krkoreascience.kr In some cases, the use of specific solvents can enhance the reaction rate and yield. Studies on urea hydrolysis have demonstrated that solvents like methanol, acetonitrile, dimethylsulfoxide, tetrahydrofuran, and ethanol (B145695) can influence the reaction kinetics. usp.br

Table 1: Comparison of Synthetic Routes to Urea Derivatives

| Method | Carbonyl Source | Key Features | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgene-based | Phosgene, Triphosgene | Formation of isocyanate intermediate. nih.gov | High reactivity and yields. nih.gov | Use of highly toxic reagents. nih.gov |

| Phosgene-free (CDI) | 1,1'-Carbonyldiimidazole | Safer, crystalline reagent. nih.govkoreascience.kr | Avoids chlorinated byproducts, easy work-up. nih.govkoreascience.kr | May have lower reactivity than phosgene. |

| One-Pot Synthesis | Various | Multiple steps in a single reaction vessel. mdpi.comresearchgate.net | Increased efficiency, potentially higher yields. mdpi.comresearchgate.net | Less control over individual reaction steps. |

| Stepwise Synthesis | Various | Isolation of intermediates (e.g., carbamates). mdpi.com | Greater control, useful for unsymmetrical ureas. mdpi.com | More time-consuming, potentially lower overall yield. |

Temperature and Pressure Optimization in Synthesis

The efficiency and outcome of synthesizing this compound and related diaryl ureas are profoundly influenced by reaction temperature and pressure. These parameters are critical levers for controlling reaction kinetics, product yield, and selectivity. For instance, the synthesis of a related isomer, 1,3-bis(4-aminophenyl)urea (B1267512), is conducted at an elevated temperature of 120°C over an extended period to ensure the condensation reaction proceeds to completion. bohrium.com

Temperature modulation is particularly crucial when competing reaction pathways exist. A notable example is the selective synthesis of diaryl ureas versus tetrazoles from the same secondary amide precursors. researchgate.net The choice between conventional heating and microwave irradiation can determine the final product. Microwave synthesis, characterized by rapid and uniform heating, often accelerates reaction rates and can favor different kinetic pathways compared to traditional heating methods, which rely on slower thermal conduction. researchgate.netresearchgate.net The benefits of microwave irradiation include a significant reduction in reaction time and the potential for cleaner reactions with higher yields. researchgate.net

While specific pressure optimization data for this compound is not extensively detailed in recent literature, pressure control is a historically important factor, especially in syntheses involving gaseous reactants like carbon monoxide or phosgene. nih.gov In such cases, pressure directly influences the concentration of the gas in the reaction medium, thereby affecting the reaction rate.

Table 1: Effect of Temperature and Heating Method on Product Selectivity

| Heating Method | Typical Characteristics | Potential Outcome | Reference |

|---|---|---|---|

| Conventional Heating | Gradual, non-uniform heat transfer via convection/conduction. | May favor thermodynamically stable products due to longer reaction times. | researchgate.net |

| Microwave Irradiation | Rapid, uniform heating of the entire reaction volume. | Can favor kinetically controlled products; significantly reduces reaction time. | researchgate.netresearchgate.net |

Precursor Reactivity and Selectivity in this compound Formation

The formation of this compound is fundamentally dependent on the reactivity of its precursors and the selectivity of the reaction pathway. The structure of the precursor molecules plays a determinative role in whether the desired urea linkage is formed or if competing side reactions, such as intramolecular cyclization, dominate.

A critical study highlights the importance of precursor structure when using 1,1'-carbonyldiimidazole (CDI) as a carbonyl source for reacting with ortho-substituted anilines. koreascience.kr The nature of the substituent on the precursor amine dictates the final product structure with high selectivity.

Intramolecular Cyclization: When a mono-substituted aniline, such as tert-butyl (2-aminophenyl)carbamate, reacts with CDI, it preferentially undergoes an intramolecular ring-formation to yield a substituted benzimidazolone. koreascience.kr

Intermolecular Urea Formation: Conversely, when an N,N-doubly-substituted aniline, like N¹,N¹-diethylbenzene-1,2-diamine, is used, the reaction favors an intermolecular pathway, resulting in the formation of a 1,3-disubstituted urea. koreascience.kr

This demonstrates that for the synthesis of this compound from its precursor, o-phenylenediamine, reaction conditions must be controlled to favor the intermolecular coupling of two amine molecules with a carbonyl source, while suppressing the competing intramolecular cyclization that would form 2-aminobenzimidazole. The choice of carbonylating agent, such as phosgene, triphosgene, or isocyanates, is also a key factor in guiding the reaction. nih.gov Further illustrating this principle, studies have shown that secondary amides can be selectively converted into either ureas or tetrazoles simply by altering the reaction conditions with the same set of reagents. researchgate.net

Table 2: Precursor Structure and its Influence on Product Formation

| Precursor Type (ortho-substituted aniline) | Reaction Pathway | Predominant Product | Reference |

|---|---|---|---|

| Mono-substituted (e.g., tert-butyl (2-aminophenyl)carbamate) | Intramolecular Cyclization | Substituted Benzimidazolone | koreascience.kr |

Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound

The synthesis of ureas, including this compound, has been a focus of green chemistry initiatives aimed at improving safety and environmental sustainability. Traditional methods often rely on highly toxic and hazardous reagents, prompting the development of safer and more efficient alternatives. nih.gov

Historically, phosgene was a common reagent for creating the central carbonyl group of the urea functionality. nih.gov Due to its extreme toxicity, safer alternatives have been widely adopted. These include solid phosgene equivalents like bis(trichloromethyl)carbonate (triphosgene) and non-phosgene reagents like 1,1'-carbonyldiimidazole (CDI). nih.govkoreascience.kr While triphosgene is a solid and safer to handle than gaseous phosgene, it can still release toxic vapors, necessitating careful handling. nih.gov CDI is considered a versatile and safer alternative, as its reaction byproducts are easily removed. koreascience.kr

Modern green synthetic strategies focus on multiple aspects of the reaction process:

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique. It offers rapid, direct, and uniform heating of the reaction mixture, which can drastically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts. researchgate.netresearchgate.net

Benign Reagents and Solvents: The development of synthetic routes that utilize less hazardous reagents is a core principle. The synthesis of a novel bis-phenylurea derivative via a facile route at room temperature in THF is an example of a move towards milder conditions. nih.gov

Sustainable Precursors: A truly sustainable approach considers the entire lifecycle of the chemical process, including the synthesis of the precursors themselves. Advanced strategies such as the 'hydrogen borrowing' technique are being explored for the synthesis of bio-based amines from renewable resources, representing a forward-looking approach to sustainable chemical manufacturing. rug.nl

Table 3: Comparison of Traditional and Green Synthetic Approaches for Urea Synthesis

| Aspect | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Carbonylating Agent | Phosgene (highly toxic gas) | Triphosgene (solid), 1,1'-Carbonyldiimidazole (CDI) | nih.govkoreascience.kr |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation | researchgate.netresearchgate.net |

| Reaction Time | Often several hours to days | Can be reduced to minutes | researchgate.netresearchgate.net |

| Sustainability Focus | Primarily product yield | Energy efficiency, atom economy, use of renewable precursors, safety | nih.govrug.nl |

Chemical Reactivity and Derivatization Strategies of 1,3 Bis 2 Aminophenyl Urea

Reactivity of Amine Functionalities in 1,3-Bis(2-aminophenyl)urea

The two primary amine groups attached to the phenyl rings are the most reactive sites for electrophilic attack. Their nucleophilicity allows for a range of derivatization strategies, including acylation, alkylation, and condensation reactions.

The primary amine functionalities of this compound readily undergo acylation and alkylation. These reactions are fundamental for introducing new functional groups and extending the molecular framework.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base to neutralize the acid byproduct. nih.gov Friedel-Crafts acylation is a classic example of this type of transformation on an aromatic ring, though direct acylation of the amine group is more common and proceeds under milder conditions. nih.govyoutube.com The reaction results in the formation of a stable amide linkage. Given that there are two primary amine groups, the reaction can be controlled stoichiometrically to achieve mono- or di-acylation.

Alkylation: Alkylation of the amine groups can be achieved using alkyl halides. Similar to acylation, the reaction can lead to mono- or di-alkylated products, as well as potential over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts. Friedel-Crafts alkylation typically involves reacting an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. youtube.comresearchgate.net However, direct N-alkylation of the amine groups is a more direct pathway for derivatization of this specific compound.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine (B92270) or Triethylamine (B128534) | 1,3-Bis(2-acetamidophenyl)urea |

| Acylation | Acetic Anhydride | Mild heat | 1,3-Bis(2-acetamidophenyl)urea |

| Alkylation | Methyl Iodide | Base (e.g., K2CO3) | 1,3-Bis(2-(methylamino)phenyl)urea |

| Alkylation | Benzyl Bromide | Base (e.g., NaH) | 1,3-Bis(2-(benzylamino)phenyl)urea |

The primary amine groups of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product. The resulting Schiff bases are versatile intermediates themselves and are widely used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. asianpubs.orgresearchgate.net The presence of two amine groups allows for the formation of di-imine derivatives when reacted with two equivalents of a carbonyl compound. nih.gov

Table 2: Examples of Schiff Base Formation

| Carbonyl Reactant | Conditions | Expected Schiff Base Product |

|---|---|---|

| Benzaldehyde (2 eq.) | Acid catalyst (e.g., p-TsOH), reflux in Toluene | 1,3-Bis(2-(benzylideneamino)phenyl)urea |

| Salicylaldehyde (2 eq.) | Reflux in Ethanol (B145695) | 1,3-Bis(2-((2-hydroxybenzylidene)amino)phenyl)urea |

| Acetone (excess) | Acid catalyst, reflux | 1,3-Bis(2-(isopropylideneamino)phenyl)urea |

The ortho-disposition of an amine group and the urea (B33335) N-H on each phenyl ring makes this compound a prime candidate for intramolecular cyclization reactions to form heterocyclic systems. A key transformation is the synthesis of benzimidazolone derivatives. This type of reaction can be promoted by heat or by using specific reagents that facilitate the intramolecular nucleophilic attack of the amine group onto the urea carbonyl, followed by elimination. For instance, reacting an ortho-substituted aniline (B41778) with a carbonylating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) can lead to the formation of a benzimidazolone structure through an intramolecular substitution. The condensation of o-phenylenediamine (B120857) derivatives with carboxylic acids or their equivalents is a well-established route to benzimidazoles. researchgate.net

In the case of this compound, a double cyclization event is possible, where both aminophenyl urea moieties cyclize to form a fused heterocyclic system.

Reactivity of the Urea Linkage in this compound

The central urea linkage is generally more stable than the amine functionalities but can undergo reactions under specific, often more forcing, conditions.

The urea bond can be cleaved through hydrolysis under acidic or basic conditions, typically requiring elevated temperatures. This degradation pathway would break the molecule into its constituent precursors. Acid-catalyzed hydrolysis of urea derivatives can lead to the formation of smaller fragments. In the case of this compound, complete hydrolysis would be expected to yield o-phenylenediamine and carbon dioxide. The stability of urea in aqueous solutions is significant, but the process can be catalyzed. mdpi.com The thermal degradation of related urea compounds can also proceed via the formation of an isocyanate intermediate. rsc.org

Table 3: Hydrolysis and Degradation Products

| Condition | Pathway | Major Products |

|---|---|---|

| Strong Acid (e.g., HCl), Heat | Acid-catalyzed hydrolysis | o-Phenylenediamine, Carbon Dioxide, Ammonia (B1221849) |

| Strong Base (e.g., NaOH), Heat | Base-catalyzed hydrolysis | o-Phenylenediamine, Carbonate salts |

| High Temperature (Thermolysis) | Degradation | Potential formation of isocyanate intermediates, benzimidazolone |

While the primary aromatic amines are the more common sites for substitution, the nitrogen atoms of the urea linkage can also react, although they are considerably less nucleophilic due to the delocalization of their lone pairs into the adjacent carbonyl group. N-substitution of an already 1,3-disubstituted urea is challenging but can be achieved under specific conditions, for example, using a strong base to deprotonate the urea nitrogen followed by reaction with a potent electrophile. The anion of urea can act as a nucleophilic agent in certain substitution reactions. semanticscholar.org However, for this compound, reactions at the exocyclic primary amines are overwhelmingly favored over substitution at the urea nitrogens.

Directed Functionalization and Post-Synthetic Modification of this compound

Directed functionalization and post-synthetic modification of this compound primarily involve reactions targeting the nucleophilic primary amino groups and the aromatic rings. These modifications can be controlled to achieve specific molecular architectures and functionalities.

One of the key reactions of the primary amino groups is the formation of Schiff bases through condensation with aldehydes. This reaction is a cornerstone of imine chemistry and provides a straightforward method for introducing a wide range of substituents onto the this compound scaffold. The general reaction involves the treatment of this compound with two equivalents of an aldehyde, often in the presence of an acid catalyst, to yield the corresponding bis-imine derivative.

Another significant avenue for functionalization is through cyclocondensation reactions to form heterocyclic structures. Given that this compound is a derivative of o-phenylenediamine, it can undergo reactions with various carbonyl-containing compounds to form fused heterocyclic systems. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazole (B57391) rings. This transformation typically requires acidic conditions and elevated temperatures to facilitate the cyclization and dehydration steps. Similarly, reactions with 1,2-dicarbonyl compounds can also yield complex heterocyclic products.

The aromatic rings of this compound are susceptible to electrophilic substitution reactions. The amino groups are activating and ortho-, para-directing, which can be exploited to introduce various functional groups such as nitro or halo moieties onto the phenyl rings. For example, oxidation of the amino groups can lead to the formation of nitro derivatives.

Furthermore, the urea moiety itself can participate in reactions, although it is generally less reactive than the primary amino groups. Modification at the urea nitrogens is also a possibility, potentially leading to N-substituted derivatives under specific reaction conditions.

A notable application of post-synthetic modification involving similar amino-functionalized precursors is in the synthesis of macrocycles. The reaction of diamines with dialdehydes can lead to the formation of large ring structures through sequential Schiff base formation. For instance, the condensation of a bis-amine with a dialdehyde (B1249045) like isophthalaldehyde (B49619) can produce macrocyclic compounds.

| Modification Type | Reagents | Product Type | Key Features |

| Schiff Base Formation | Aldehydes (e.g., Benzaldehyde) | Bis-imine | Reversible reaction, introduces diverse R groups. |

| Cyclocondensation | Carboxylic Acids, 1,2-Dicarbonyls | Benzimidazoles, Quinoxalines | Formation of fused heterocyclic rings. |

| Electrophilic Substitution | Nitrating agents, Halogens | Ring-substituted derivatives | Functionalization of the aromatic backbone. |

| Macrocyclization | Dialdehydes (e.g., Isophthalaldehyde) | Macrocycles | Formation of large, cyclic structures. |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The presence of two primary amine functionalities makes this compound an excellent candidate for participation in various MCRs, leading to the rapid generation of molecular diversity.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR). The classical Ugi reaction involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. In the context of this compound, both primary amino groups can potentially participate in the reaction, leading to the formation of more complex structures. A hypothetical Ugi reaction involving this compound could proceed with two equivalents of an aldehyde, two equivalents of an isocyanide, and two equivalents of a carboxylic acid to yield a symmetrical product where both amino groups have been converted to α-acylamino carboxamide moieties. The reaction is typically exothermic and proceeds rapidly upon the addition of the isocyanide.

Another important MCR is the Biginelli reaction, which is a three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to form a dihydropyrimidinone. While this compound itself contains a urea moiety, its primary amino groups could potentially act as the amine component in a Biginelli-like reaction, although this is less conventional. The more likely scenario involves the urea core of the molecule participating in the cyclization. However, the reactivity of the primary amines might lead to competing side reactions. The classic Biginelli reaction is typically acid-catalyzed.

The participation of this compound in MCRs offers a highly efficient strategy for the synthesis of complex molecules with potential biological activity. The ability to vary the different components in these reactions allows for the creation of large libraries of compounds for screening purposes.

Coordination Chemistry and Metal Complexation with 1,3 Bis 2 Aminophenyl Urea

Ligand Design Principles and Coordination Modes of 1,3-Bis(2-aminophenyl)urea

The structure of this compound, featuring a central urea (B33335) moiety flanked by two aminophenyl groups, provides multiple potential donor sites for coordination with metal ions. This arrangement underpins its versatile role as a ligand in coordination chemistry.

Chelating Properties of the Aminophenyl and Urea Moieties

The this compound molecule possesses several potential donor atoms: the carbonyl oxygen of the urea group, the two nitrogen atoms of the urea, and the nitrogen atoms of the two terminal amino groups. The presence of the ortho-amino groups on the phenyl rings is crucial, as it allows for the formation of stable five- or six-membered chelate rings upon coordination with a metal center.

Urea and its derivatives typically coordinate to metal ions as monodentate ligands through the carbonyl oxygen atom. primescholars.comrjpbcs.com However, the mode of coordination can be influenced by the nature of the metal ion; for instance, metals like Pd(II) have been known to coordinate through the nitrogen atoms of urea. primescholars.comrjpbcs.com In the case of this compound, the combination of the 'hard' carbonyl oxygen donor with the 'borderline' amine nitrogen donors makes it a highly adaptable ligand capable of binding to a wide range of metal ions. The primary amine groups can readily coordinate with a metal ion, leading to potential N,N'-chelation across the two aminophenyl groups or, more commonly, an O,N-chelation involving the urea oxygen and one of the aminophenyl nitrogens. derpharmachemica.com

Variable Denticity and Coordination Geometries in Complexes

The denticity of a ligand refers to the number of donor groups that bind to the central metal atom. This compound exhibits variable denticity, allowing it to adapt to the electronic and steric requirements of different metal ions.

Monodentate: The ligand can coordinate through the urea oxygen atom alone, which is a common mode for simple urea complexes. rjpbcs.com

Bidentate: It can act as a bidentate ligand in several ways:

O,N-Chelation: Forming a stable chelate ring by coordinating through the urea oxygen and one of the ortho-amino nitrogens.

N,N-Chelation: Bridging two metal centers or coordinating to a single metal center using the two terminal amino nitrogens.

Tridentate (N,O,N): The ligand could potentially act as a tridentate N,O,N pincer-type ligand, coordinating through both amino nitrogens and the central urea oxygen. This would form two fused chelate rings, resulting in a highly stable complex.

This flexibility in coordination mode allows for the formation of complexes with various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal's coordination number and the ligand-to-metal ratio. researchgate.net

Influence of Aromatic and Urea Moieties on Ligand Field

The ligand field strength, which determines the electronic and magnetic properties of a transition metal complex, is directly influenced by the nature of the donor atoms. According to the spectrochemical series, amine nitrogens are generally considered medium- to strong-field donors, while carbonyl oxygen is a weaker field donor.

Synthesis and Characterization of Metal Complexes of this compound

While specific literature on the metal complexes of this compound is not abundant, general synthetic and characterization methods for related urea-based ligands are well-established and can be applied here.

Transition Metal Complexes (e.g., Cu, Ni, Zn, Fe, Co, Pd, Pt, Ru)

The synthesis of transition metal complexes with this ligand would typically involve the direct reaction of this compound with a suitable metal salt (e.g., chloride, nitrate, sulfate, or perchlorate) in a polar solvent. rjpbcs.com Solvents such as methanol, ethanol (B145695), or dimethylformamide (DMF) are commonly used, and the reaction mixture is often stirred at room or elevated temperatures to facilitate complex formation. rjpbcs.com The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of these complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy: A key technique to confirm coordination. A shift in the C=O stretching frequency (typically around 1640-1670 cm⁻¹) to a lower wavenumber indicates coordination through the urea oxygen. Similarly, changes in the N-H stretching vibrations of the amino groups can confirm their involvement in bonding. primescholars.com

UV-Visible Spectroscopy: This technique is used to study the d-d electronic transitions in the metal centers, providing information about the coordination geometry and ligand field splitting.

Magnetic Susceptibility Measurements: For paramagnetic metal ions like Cu(II), Ni(II), Fe(III), and Co(II), this measurement helps determine the number of unpaired electrons and thus the spin state and geometry of the complex.

The following table provides illustrative data for hypothetical transition metal complexes of this compound (L), based on findings for similar ligands. mdpi.com

| Complex Formula | Color | Molar Conductance (Λm) (Ω⁻¹ cm² mol⁻¹) in DMSO | Key IR Bands (cm⁻¹) (νC=O, νM-O, νM-N) | Magnetic Moment (μeff) (B.M.) |

| [Cu(L)Cl₂] | Green | 15 | ~1630, ~540, ~450 | ~1.85 |

| [Ni(L)Cl₂] | Pale Green | 12 | ~1635, ~535, ~455 | Diamagnetic (sq. planar) |

| [Co(L)Cl₂] | Blue | 18 | ~1628, ~545, ~460 | ~4.50 (tetrahedral) |

| [Zn(L)Cl₂] | White | 10 | ~1640, ~530, ~450 | Diamagnetic |

Main Group Metal Complexes

This compound can also form stable complexes with main group metals such as tin (Sn), lead (Pb), or aluminum (Al). The synthesis would be analogous to that for transition metals, reacting the ligand with a main group metal salt or organometallic precursor. The coordination in these complexes is expected to be dominated by the hard donor atoms, particularly the urea oxygen. These complexes are often of interest for their diverse structural chemistry and their potential applications in catalysis and materials science. For instance, related urea derivatives containing boron have been synthesized and studied for their ability to act as anion receptors. nd.edu

Lanthanide and Actinide Coordination

The coordination chemistry of this compound with lanthanide (Ln) and actinide (An) ions is an area of significant interest, primarily due to the unique electronic and magnetic properties of these f-block elements. While specific studies on the coordination of this compound with lanthanides and actinides are not extensively documented in the reviewed literature, the behavior of analogous ligand systems provides substantial insight into the potential coordination modes.

The ligand possesses multiple donor sites: the central urea oxygen, the two urea nitrogens, and the two terminal primary amine nitrogens. Lanthanide ions, being hard Lewis acids, typically favor coordination with hard donor atoms like oxygen. researchgate.net Therefore, coordination through the urea oxygen is highly probable. This is a common feature in the coordination chemistry of urea and its derivatives with various metals. nih.gov

For actinides, particularly the uranyl ion (UO₂²⁺), coordination with oxygen donors is also prevalent. Uranyl complexes often exhibit a hexagonal bipyramidal geometry where the equatorial plane is occupied by donor ligands. researchgate.net Research on uranyl complexes with other amide-containing ligands shows that coordination occurs through the amide oxygen. researchgate.net Furthermore, studies on the extraction of uranyl ions from seawater utilize materials with amidoxime (B1450833) functionalities, highlighting the strong affinity of uranium for oxygen and nitrogen donors. mdpi.com A study on a urea azine molecule demonstrated its ability to coordinate with uranium, forming polynuclear complexes, which underscores the potential of urea-based ligands in actinide chemistry. rsc.org

The terminal aminophenyl groups offer additional coordination possibilities. The primary amine nitrogens can coordinate to the metal center, potentially leading to chelation. A study on a fluorescent urea derivative, 1-(2-aminophenyl)-3-(naphthalen-1-yl)urea, noted that the amine moiety can act as a binding group for metal ions. researchgate.net Similarly, ytterbium complexes with functionalized 2-aminophenyl amido ligands have been synthesized, demonstrating the viability of the aminophenyl group in coordinating with lanthanides. acs.org This dual functionality allows the ligand to act as a chelate, using the urea oxygen and one or both amine nitrogens, or as a bridging ligand connecting multiple metal centers.

Structure-Property Relationships in Coordination Compounds of this compound

The coordination of metal ions to the urea and amine groups can significantly alter the electronic properties of the ligand, which can be probed by spectroscopic methods. For instance, in metal-urea complexes, a shift in the vibrational frequency of the C=O and N-H groups in infrared spectra provides direct evidence of coordination and can indicate the strength of the interaction. nih.gov

Luminescence is a key property of lanthanide complexes, often arising from the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.govmdpi.com The structure of this compound, with its aromatic rings, is suitable for absorbing UV light. The efficiency of the energy transfer and the resulting luminescence quantum yield are highly dependent on the geometry of the complex and the distance between the metal ion and the ligand's chromophore. filinchuk.com The coordination environment, including the number of coordinated solvent molecules, also plays a crucial role; excluding solvent molecules that can quench luminescence often enhances emission. filinchuk.com

Magnetic properties are another important aspect, particularly for complexes with paramagnetic metal ions like many lanthanides (e.g., Gd³⁺, Dy³⁺, Tb³⁺) and some transition metals. kit.eduuitm.edu.myrsc.org The magnetic behavior, whether it be simple paramagnetism, single-molecule magnet (SMM) behavior, or magnetic ordering in polynuclear systems, is dictated by the electronic structure of the metal ion and the geometric arrangement of the metal centers. In dinuclear or polynuclear complexes, the bridging mode of the this compound ligand would determine the distance and orbital overlap between metal centers, thereby influencing the magnetic exchange interactions. kit.eduuitm.edu.my

The following table summarizes properties of coordination compounds with related ligands, illustrating potential structure-property relationships.

| Metal Ion | Ligand | Structural Feature | Observed Property |

| Dy³⁺ | 6-methoxy-2-(2-pyridylmethyliminomethyl) phenol | Dinuclear complex | Single-Molecule Magnet (SMM) behavior kit.edu |

| Eu³⁺, Tb³⁺ | Calix rsc.orgarene with salicylaldimine | Dinuclear complex, triply-bridged core | Luminescence sensitized by the ligand rsc.org |

| La³⁺, Pr³⁺, etc. | 4′-(4-(4-carboxyphenyloxy)phenyl)-4,2′:6′,4′-tripyridine | 1D coordination polymer | Luminescence sensing for ions and nitrobenzene (B124822) nih.gov |

| Fe³⁺ | Urea | Octahedral [Fe(urea)₆]³⁺ cation | High stability, potential for catalytic and agricultural applications nih.gov |

Dinuclear and Polynuclear Metal Architectures Employing this compound

The bitopic nature of this compound, with donor groups at opposite ends of the molecule, makes it an excellent candidate for constructing dinuclear and polynuclear metal architectures. The ligand can bridge two metal centers in several ways, leading to discrete dinuclear molecules, 1D chains, 2D layers, or 3D metal-organic frameworks (MOFs).

In a dinuclear complex, two metal ions can be bridged by one or more ligand molecules. For example, Schiff base ligands with multiple donor sites have been shown to form stable dinuclear lanthanide complexes. kit.edursc.org A ligand derived from bis-(2-aminophenyl)amine, structurally related to the aminophenyl portion of the target ligand, forms dinuclear copper complexes. nih.gov The distance between the phenyl groups in this compound allows it to span between two metal centers, with coordination potentially occurring through the terminal amine groups, the urea nitrogens, or a combination involving the urea oxygen in a chelating-bridging mode.

When extended into polymeric structures, this compound can act as a linker, connecting metal nodes into infinite networks. The formation of such coordination polymers is a well-established strategy in materials chemistry. mdpi.comfilinchuk.comresearchgate.net A relevant example is the formation of a one-dimensional double-strand coordination polymer using 1,3-di(pyridin-4-yl)urea, where the urea derivative links zinc centers. nih.gov The flexibility of the aminophenyl groups allows for various orientations, which can lead to diverse network topologies. The hydrogen bonding capabilities of the urea N-H groups can also play a crucial role in stabilizing the resulting polymeric structure through secondary interactions. nih.gov The synthesis of polynuclear actinide complexes has also been demonstrated with urea-based ligands, such as a urea azine that acts as a bridging ligand for uranium centers. rsc.org

The table below presents examples of multinuclear complexes formed with ligands analogous to this compound.

| Ligand Type | Metal(s) | Architecture | Bridging Mode |

| Schiff base | Lanthanides (Tb, Dy, etc.) | Dinuclear kit.edu | Phenoxido and alkoxido groups of the ligand bridge two Ln³⁺ ions. |

| Calix rsc.orgarene derivative | Lanthanides (Sm, Eu, Gd, Tb) | Dinuclear rsc.org | Two phenolate (B1203915) oxygen atoms from the calixarene (B151959) backbone bridge two Ln³⁺ ions. |

| 1,3-di(pyridin-4-yl)urea | Zinc | 1D Coordination Polymer nih.gov | The pyridyl groups at each end of the urea ligand coordinate to different zinc centers. |

| Urea azine | Uranium | Polynuclear rsc.org | The deprotonated guanidinate-like ligand bridges multiple uranium centers. |

Chirality in Metal Complexes of this compound

Chirality in coordination chemistry is a field of immense importance, with applications in asymmetric catalysis, chiral recognition, and materials with unique optical properties. Metal complexes can become chiral in several ways: through the coordination of chiral ligands, through the arrangement of achiral ligands around the metal center (e.g., helical structures), or if the metal center itself becomes a stereocenter.

This compound is an achiral molecule. However, it can be used to generate chiral metal complexes. The coordination of the two aminophenyl groups to a metal can lead to a propeller-like arrangement of the phenyl rings, which can exist as enantiomers. This is analogous to the propeller-like shape observed in hexakis(urea)iron(III) complexes. nih.govnih.gov

Furthermore, if the ligand itself is made chiral, this chirality can be transferred to the resulting metal complex. This can be achieved by starting with a chiral diamine instead of the achiral o-phenylenediamine (B120857) to synthesize a chiral analogue of this compound. A study on optically active bis(aminophenols) demonstrates that using a chiral diamine linker, such as (R,R)-2,3-butanediyldianthranilate, leads to the stereoselective formation of C₂-symmetric metal complexes. rsc.org In these cases, the chiral strap of the ligand directs the coordination to form a single diastereomer. rsc.org This principle could be directly applied to create chiral complexes using a modified, chiral version of this compound.

Supramolecular Chemistry and Self Assembly of 1,3 Bis 2 Aminophenyl Urea Systems

Hydrogen Bonding Interactions in Solid and Solution States of 1,3-Bis(2-aminophenyl)urea Derivatives

Hydrogen bonding is the primary driving force behind the self-assembly of this compound derivatives, dictating the formation of intricate and functional supramolecular structures. The urea (B33335) moiety itself is a powerful hydrogen-bonding motif, capable of forming strong, directional interactions that lead to predictable assembly patterns. researchgate.netnih.gov

Intramolecular vs. Intermolecular Hydrogen Bonding Networks

The self-assembly of bis(urea) compounds is directed by a combination of intramolecular and intermolecular hydrogen bonds, which results in the formation of complex networks. In the solid state, X-ray crystallography has revealed that molecules like 1,3-bis(m-nitrophenyl)urea can self-assemble into frameworks through intermolecular hydrogen bonds and π-π stacking, forming 2D networks. ossila.com A crucial aspect of the design of receptors based on these molecules is the potential for intramolecular hydrogen bonding to pre-organize the structure for guest binding. For instance, intramolecular coordination of the urea carbonyl to a Lewis acidic group can polarize the urea, enhancing its binding capabilities. bohrium.com This interplay between forming internal hydrogen bonds to create a specific conformation and establishing external bonds to build larger assemblies is fundamental to the behavior of these systems. Organotellurium heterocycles derived from phenyl urea precursors, for example, show a marked tendency to self-assemble into supramolecular frameworks like wires and ribbons, driven by these interactions. sigmaaldrich.com

Anion Recognition and Sensing Mechanisms by this compound Derivatives

The ability of this compound and its derivatives to selectively bind anions is a significant area of research in supramolecular chemistry. This recognition is primarily achieved through the formation of multiple hydrogen bonds between the urea N-H protons and the anionic guest.

Derivatives of this compound have been developed as effective fluorescent sensors for various anions. For example, acyclic bis-urea receptors have shown selectivity for different anions depending on the substituents attached to the phenyl rings. nih.gov One such receptor demonstrated better binding with the Y-shaped acetate (B1210297) (AcO⁻) ion, while another showed a preference for the chloride (Cl⁻) ion. nih.gov The binding of these anions can lead to fluorescence quenching, providing a clear signal for detection. nih.gov

The introduction of additional functional groups can significantly enhance anion binding affinity and selectivity. A design strategy involving the intramolecular coordination of the urea carbonyl to a Lewis acidic boronate group has been shown to greatly improve acetate binding. bohrium.com This "cooperative polarization" increases the positive surface potential at the urea N-H protons, strengthening the interaction with the anionic guest. bohrium.com Such boronate-urea receptors have demonstrated association constants for acetate in dimethyl sulfoxide (B87167) solution as high as 6 x 10⁴ M⁻¹, which is over 150 times greater than control receptors lacking the boron substituent. bohrium.com Thermodynamic studies confirmed that this enhanced binding is due to a favorable change in enthalpy. bohrium.com

Macrocyclic bis(urea) compounds also serve as powerful anion complexing agents. A large macrocycle based on diphenylurea has been shown to bind a range of anions, including Cl⁻, Br⁻, I⁻, NO₃⁻, and HSO₄⁻, with high association constants. researchgate.net The binding strength varies depending on the anion, with the strongest binding observed for chloride. researchgate.net Metal complexes incorporating urea moieties have also been designed for the recognition of biologically important anions like AMP, ADP, and ATP, where the urea group reinforces binding through hydrogen bonds. nih.gov

| Receptor Type | Anion Guest | Solvent | Association Constant (K) | Reference |

| Acyclic bis-urea | Acetate (AcO⁻) | DMSO | Order of 10³ M⁻¹ | nih.gov |

| Acyclic bis-urea | Chloride (Cl⁻) | DMSO | Order of 10³ M⁻¹ | nih.gov |

| Boronate-urea | Acetate (AcO⁻) | DMSO | up to 6 x 10⁴ M⁻¹ | bohrium.com |

| Macrocyclic bis-urea | Chloride (Cl⁻) | THF-d₈ | log K = 7.93 (for 2:1 complex) | researchgate.net |

| Macrocyclic bis-urea | Bromide (Br⁻) | THF-d₈ | log K = 4.41 (for 1:1 complex) | researchgate.net |

| Macrocyclic bis-urea | Nitrate (NO₃⁻) | THF-d₈ | log K = 3.93 (for 1:1 complex) | researchgate.net |

Formation of Supramolecular Gels and Polymers

Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional fibrous network, entrapping the solvent and creating a gel. Bis(urea) compounds, including derivatives of this compound, are particularly effective LMWGs due to their strong and directional hydrogen bonding capabilities. nih.govresearchgate.net This self-assembly process is typically hierarchical, starting with the formation of supramolecular polymers that then coalesce into extended fibrils, which in turn entangle to form the gel network. researchgate.netresearchgate.net

The gelation properties of bis(urea) derivatives are highly dependent on their molecular structure and the solvent used. nih.gov Studies on a library of bis(urea) compounds have shown that those with asymmetric lamellae in their crystal structures are more likely to form gels in aromatic solvents. researchgate.net The stability and nanostructure of these gels are influenced by factors such as solvophobic interactions. nih.gov These supramolecular gels exhibit interesting properties, such as responsiveness to external stimuli like temperature and chemicals, making them promising for applications in areas like drug delivery and chemical sensing. researchgate.netresearchgate.net For instance, some urea derivatives can form metallogels in the presence of specific metal salts. researchgate.net

| Bis(urea) Derivative | Solvent | Result | Reference |

| Derivative 1 | 1,2-Dichlorobenzene | Gel | researchgate.net |

| Derivative 1 | Nitrobenzene (B124822) | Gel | researchgate.net |

| Derivative 1 | Toluene | Partial Gel | researchgate.net |

| Derivative 2 | 1,2-Dichlorobenzene | Crystal | researchgate.net |

| Derivative 2 | Nitrobenzene | Precipitate | researchgate.net |

Self-Assembled Monolayers (SAMs) and Surface Chemistry

While classical self-assembled monolayers (SAMs) involve the chemisorption of molecules like alkanethiols onto noble metal surfaces to form highly ordered single layers, the surface chemistry of this compound derivatives manifests differently. researchgate.net Research has shown that aminophenyl urea derivatives can effectively adsorb onto metal surfaces, forming protective films. nih.gov This process is a form of self-assembly, driven by interactions between the inhibitor molecule and the metal surface.

This adsorption is particularly relevant in the field of corrosion inhibition. Novel bis-phenylurea-based aliphatic amines have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. nih.gov These molecules form a protective layer on the steel surface, significantly reducing the corrosion rate. nih.gov The mechanism involves the adsorption of the urea derivatives onto the metal, a process that is governed by the Langmuir adsorption isotherm. nih.gov This adsorption is considered a mix of physisorption and chemisorption, where the heteroatoms (N and O) and π-electrons in the aromatic rings of the urea derivative interact with the metal surface. The formation of these surface layers, confirmed by techniques like scanning electron microscopy (SEM), demonstrates a practical application of the self-assembly properties of these compounds on surfaces. nih.gov

Host-Guest Chemistry and Molecular Encapsulation

The pre-organized cavities and binding sites created by the self-assembly of this compound derivatives make them excellent hosts for a variety of guest molecules, particularly anions. This host-guest chemistry is driven by the same non-covalent interactions that govern their self-assembly, primarily hydrogen bonding.

Tripodal tris(urea) receptors, for example, can form stable 1:1 complexes with anions, encapsulating them within a central cavity. X-ray crystallography has confirmed that in these complexes, the anion is held in place by multiple hydrogen bonds from the urea N-H donors. Similarly, boronate-urea receptors form well-defined complexes with acetate, where the guest is effectively encapsulated by the host molecule. bohrium.com The formation of these host-guest complexes can be studied in solution using techniques like ¹H NMR titration, which allows for the determination of association constants. researchgate.netbohrium.com The ability to design and synthesize host molecules with specific shapes and functionalities allows for the selective recognition and encapsulation of target guest species, a cornerstone of supramolecular chemistry. nih.gov

Catalytic Applications of 1,3 Bis 2 Aminophenyl Urea and Its Derivatives

Organocatalysis Mediated by 1,3-Bis(2-aminophenyl)urea Derivatives

Urea (B33335) and thiourea-based molecules are prominent hydrogen-bonding organocatalysts. nih.govtandfonline.com Derivatives of this compound, in particular, leverage their dual hydrogen bond donating capabilities to activate substrates, facilitating a variety of organic transformations. This activation often involves the formation of non-covalent interactions with electrophiles, increasing their reactivity towards nucleophilic attack. tandfonline.comtandfonline.com

Chiral derivatives of this compound have emerged as powerful tools in asymmetric synthesis, where the creation of a specific stereoisomer of a chiral product is desired. The strategic placement of chiral moieties on the urea backbone allows for the creation of a chiral environment around the catalytic site. This chiral pocket influences the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer over the other.

Numerous organocatalysts, including those based on cinchona alkaloids and thiourea (B124793), have been successfully employed in asymmetric synthesis. academie-sciences.fr These catalysts can act as bifunctional systems, promoting different types of reactions through various activation modes. academie-sciences.fr The development of chiral hydrogen bond organocatalysts has enabled a range of enantioselective reactions. nih.gov For instance, chiral thiourea catalysts derived from cinchona alkaloids have been used in the enantioselective protonation of transient enolates. academie-sciences.fr

A notable application of asymmetric catalysis is in the synthesis of pharmaceutically important compounds like gamma-aminobutyric acid (GABA) analogues. acs.org Computational and experimental studies have identified novel chiral 2-amino-DMAP/urea organocatalysts that show superior activity and enantioselectivity in reactions such as the conjugate addition of malonates to trans-β-nitrostyrene. acs.org In some cases, urea-based catalysts have demonstrated better performance than their thiourea counterparts. acs.org

The effectiveness of these catalysts is often attributed to a combination of factors, including the acidity of the urea N-H protons and the steric environment around the active site. nih.gov The preorganization of the catalyst's structure, sometimes through intramolecular hydrogen bonding, can reduce the entropic penalty of substrate binding and enhance catalytic activity. nih.gov

The urea functionality can facilitate proton transfer, a fundamental step in many catalytic cycles. In certain reactions, the urea group can act as a proton shuttle, accepting a proton from one part of the substrate and delivering it to another. This is particularly relevant in tandem or cascade processes where asymmetric protonation is the stereo-defining step. academie-sciences.fr

While extensively studied in other contexts, the specific role of this compound derivatives in proton transfer catalysis is an area of ongoing research. However, the principles established with other urea-based catalysts are applicable. For example, the acidity of the urea protons can be tuned by the electronic nature of the substituents on the phenyl rings, thereby influencing the efficiency of proton transfer. nih.gov The development of catalysts where protonation of an adjacent group forces the urea into a more active conformation highlights the sophisticated design strategies employed to optimize their catalytic function. nih.gov

A key function of urea-based organocatalysts is the simultaneous activation of both electrophiles and nucleophiles. jst.go.jp The two N-H groups of the urea moiety can form hydrogen bonds with an electrophile, such as an aldehyde or ketone, making it more susceptible to nucleophilic attack. tandfonline.comtandfonline.com Concurrently, other basic sites within the catalyst molecule, or a co-catalyst, can deprotonate a nucleophile, increasing its reactivity.

This dual activation strategy is highly effective in a variety of reactions, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations. jst.go.jpresearchgate.net For instance, bifunctional aminothioureas have been shown to efficiently catalyze the Michael addition of 1,3-dicarbonyl compounds to nitroolefins. jst.go.jp The ability of urea derivatives to bind and activate anions through hydrogen bonding is also a critical aspect of their catalytic activity, particularly in phase-transfer catalysis. nih.govacs.org

The interaction between the catalyst and the substrates can be complex, often involving a network of hydrogen bonds. acs.org Computational studies, such as distortion/interaction analysis, have been employed to understand the subtle energy differences that can lead to unexpected catalytic performance, for instance, why a urea-based catalyst might outperform its thiourea analogue in a specific reaction. acs.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating Urea Units as Catalysts

The integration of urea functionalities into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) offers a powerful strategy for developing heterogeneous catalysts. rsc.orgbohrium.com These materials provide a high surface area and a well-defined porous structure, which can enhance catalytic activity and selectivity. bohrium.comacs.org The heterogenization of urea catalysts within these frameworks also addresses common issues such as catalyst leaching, self-deactivation, and difficult separation from the reaction mixture. digitellinc.com

Urea-containing MOFs have been successfully employed as hydrogen-bond-donating catalysts in various organic transformations, including Friedel-Crafts reactions and the methanolysis of epoxides. researchgate.netrsc.org The catalytic urea groups can be introduced into the MOF structure either by using a urea-functionalized linker during the synthesis or through post-synthetic modification of a pre-formed MOF. rsc.orgdigitellinc.com For example, a Zr(IV)-based UiO-67 MOF functionalized with a urea-containing linker exhibited high activity in the Friedel-Crafts alkylation of indole (B1671886) with β-nitrostyrene, with the urea moiety playing a more crucial role than the metal node. bohrium.comacs.org

Similarly, COFs containing urea or thiourea linkages have been developed and shown to be effective hydrogen-bond-donating organocatalysts. researchgate.netrsc.org These COF-based catalysts have demonstrated high activity in reactions such as epoxide ring opening, aldehyde acetalization, and Friedel-Crafts reactions, often outperforming their homogeneous molecular counterparts due to the site isolation effect within the framework. researchgate.netrsc.org The flexible nature of the urea linkage can also impart dynamic properties to the COF structure. nih.govosti.govberkeley.eduacs.org

Table 1: Examples of Urea-Functionalized MOFs and COFs in Catalysis

| Framework Type | Catalyst Name | Reaction Catalyzed | Key Findings | Reference |

|---|---|---|---|---|

| MOF | KSU-1MeU | Friedel-Crafts alkylation | Demonstrated the effectiveness of two-point H-bond activation. digitellinc.com | digitellinc.com |

| MOF | TMU-18 / TMU-19 | Methanolysis of epoxides | Successful application as heterogeneous organocatalysts. rsc.org | rsc.org |

| MOF | UiO-67-BPDC-urea | Friedel-Crafts alkylation | Urea moiety played a more significant role than the metal node in catalysis. bohrium.comacs.org | bohrium.comacs.org |

| MOF | NU-601 | Friedel-Crafts reaction | Spatially isolated urea sites prevented self-quenching and enhanced catalytic competency. researchgate.net | researchgate.net |

| COF | COF-TpU / COF-TpTU | Epoxide ring opening, aldehyde acetalization, Friedel-Crafts | Showed enhanced catalytic efficiency compared to molecular counterparts. researchgate.netrsc.org | researchgate.netrsc.org |

Homogeneous Catalysis with this compound Metal Complexes

While the focus has largely been on organocatalysis and heterogeneous systems, this compound and its derivatives can also act as ligands for metal complexes in homogeneous catalysis. The amino groups and the urea moiety can coordinate to a metal center, creating a complex with tailored electronic and steric properties for specific catalytic applications.

The field of homogeneous catalysis with metal complexes is vast and crucial for the synthesis of a wide range of chemical products, from fine chemicals to pharmaceuticals. chimia.ch The ability to fine-tune the ligand environment around a metal center is key to controlling the activity and selectivity of the catalyst.

Metal complexes containing aminophenol-based ligands, which share structural similarities with this compound, have been shown to be effective catalysts for oxidation and reduction reactions. derpharmachemica.com For example, iron(III) complexes with ligands bearing a pendant urea moiety have demonstrated catalytic C-C bond cleavage activity. derpharmachemica.com

In the broader context of homogeneous catalysis, metal-catalyzed oxidation reactions are important industrial processes. chimia.ch For instance, the conversion of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-quinone, a precursor to vitamin E, is achieved through a copper(II)-catalyzed air oxidation process. chimia.ch

While specific examples detailing the use of this compound metal complexes in oxidation and reduction reactions are not extensively documented in the provided search results, the principles of ligand design in catalysis suggest their potential in this area. The electronic properties of the urea and aminophenyl groups can influence the redox potential of the metal center, thereby modulating its catalytic activity in oxidation or reduction processes.

Coupling Reactions (e.g., C-C, C-N, C-O)

While direct catalytic applications of the parent this compound in coupling reactions are not extensively documented, its derivatives and related bifunctional urea compounds have demonstrated significant utility. The strategic placement of amine and urea functionalities allows these molecules to act as powerful ligands for transition metals or as organocatalysts that facilitate bond formation through hydrogen bonding.

Bifunctional organocatalysts that contain both a (thio)urea and a tertiary amine group are known to cooperatively activate nucleophiles and electrophiles, enabling a variety of stereoselective addition reactions. beilstein-journals.org This principle can be extended to coupling reactions. For instance, derivatives of this compound can be envisioned as ligands for palladium- or copper-catalyzed cross-coupling reactions. The two amine groups can chelate to a metal center, while the urea moiety can influence the electronic environment and steric bulk of the resulting complex, potentially enhancing catalytic activity and selectivity.

Copper-catalyzed C-N, C-O, and C-C coupling reactions are powerful methods for forming key chemical bonds. beilstein-journals.org The development of effective ligands is crucial for the success of these transformations. The structure of this compound is well-suited for the design of ligands for such reactions. For example, N-alkylation or N-arylation of the amine groups could lead to novel polydentate ligands capable of stabilizing catalytic intermediates in reactions like the Ullmann condensation or Buchwald-Hartwig amination.

Table 1: Potential Applications of this compound Derivatives in Coupling Reactions

| Coupling Reaction | Proposed Derivative/Catalyst System | Rationale |

|---|---|---|

| C-C Coupling (e.g., Suzuki-Miyaura) | Pd(OAc)₂ with a phosphine-functionalized this compound derivative | The urea and amine groups act as a bidentate or tridentate ligand scaffold, stabilizing the palladium center and facilitating the catalytic cycle. |

| C-N Coupling (e.g., Buchwald-Hartwig) | CuI with an N,N'-dialkylated this compound derivative | The dialkylated amine groups and urea carbonyls can coordinate to the copper catalyst, enhancing its activity for the amination of aryl halides. |

| C-O Coupling (e.g., Ullmann Condensation) | Copper catalyst with a this compound-based ligand | The ligand structure can promote the coupling of alcohols with aryl halides by stabilizing the copper(I) and copper(III) intermediates. |

Polymerization Catalysis

Urea and thiourea derivatives have emerged as a significant class of organocatalysts for ring-opening polymerization (ROP). rsc.org These catalysts typically operate through a hydrogen-bonding mechanism, where the urea's N-H groups activate the cyclic monomer (like a lactone or carbonate) towards nucleophilic attack by an initiator, such as an alcohol. rsc.orgrsc.org The bifunctional nature of these catalysts allows for the simultaneous activation of both the monomer and the growing polymer chain end, leading to controlled polymerizations with predictable molecular weights and narrow dispersities. rsc.org

A derivative, 1,3-bis(4-aminophenyl)urea (B1267512) (APU), has been used as a monomer to create urea-linked porous organic polymers (POPs). rsc.orgrsc.org These materials themselves can act as platforms for catalysis. For example, a porous organic polymer synthesized from APU and cyanuric chloride was used to support palladium nanoparticles. nih.govacs.orgelsevierpure.com This demonstrates how the polymerization of a urea derivative can lead to a robust, heterogeneous catalytic material. nih.govacs.orgelsevierpure.com The urea linkages within the polymer structure contribute to its porosity and provide sites for interaction, highlighting a direct link between polymerization and the creation of catalytic systems. rsc.org

Table 2: Polymerization of a Urea Derivative for Catalytic Applications

| Monomer | Co-monomer/Reagent | Resulting Polymer | Catalytic Application | Reference |

|---|---|---|---|---|

| 1,3-Bis(4-aminophenyl)urea (APU) | 1,3,5-Triformylphloroglucinol | Covalent Organic Framework (COF-TpU) | Hydrogen bond donating catalyst for epoxide ring opening and Friedel-Crafts reactions. | rsc.org |

| 1,3-Bis(4-aminophenyl)urea | Cyanuric Chloride, Palladium Acetate (B1210297) | Palladium-decorated Triazine-Urea Porous Organic Polymer (Pd@TU-POP) | Electrocatalyst for sensing applications. | nih.govacs.org |

Heterogeneous Catalysis and Immobilization Strategies

The transformation of homogeneous catalysts into heterogeneous systems is a key goal in sustainable chemistry, as it simplifies catalyst recovery and reuse. mdpi.commdpi.com Urea-based compounds, including derivatives of this compound, are excellent candidates for immobilization due to their functional groups, which can be used for covalent attachment to solid supports. rsc.orgmdpi.com

A prominent strategy involves creating porous organic polymers (POPs) or covalent organic frameworks (COFs) where urea-containing monomers are integral to the structure. Researchers have synthesized COFs using 1,3-bis(4-aminophenyl)urea (APU) and 1,3,5-triformylphloroglucinol. rsc.orgrsc.org These materials act as heterogeneous hydrogen-bond-donating catalysts. The confinement of the catalytic urea sites within the porous framework can lead to enhanced activity and selectivity compared to the monomeric analogues, an effect attributed to site isolation. rsc.orgrsc.org

Another approach is the direct immobilization of urea-based catalysts onto a solid support like silica (B1680970). rsc.orgacs.org For instance, cyclic urea catalysts have been immobilized on silica and have shown significantly higher activity in the hydrosilylation of carboxylic acids compared to the free catalyst. acs.org This enhancement was attributed to a synergistic effect between the immobilized urea and the silanol (B1196071) groups on the silica surface. acs.org The amine groups of this compound provide convenient handles for such immobilization, for example, through reaction with functionalized silica.

Table 3: Research Findings on Heterogeneous Urea-Based Catalysts

| Catalyst System | Synthesis Method | Application | Key Finding | Reference |

|---|---|---|---|---|

| COF-TpU | Condensation of 1,3-bis(4-aminophenyl)urea and 1,3,5-triformylphloroglucinol. | Epoxide ring opening, aldehyde acetalization, Friedel-Crafts reactions. | The COF outperformed the monomeric urea catalyst, showcasing the benefit of site isolation within the framework. | rsc.orgrsc.org |

| Pd@TU-POP | Polymerization of 1,3-bis(4-aminophenyl)urea and cyanuric chloride, followed by Pd nanoparticle deposition. | Electrochemical sensing of rutin. | The porous polymer provides an excellent support for Pd nanoparticles, enhancing electron transfer and catalytic sensing ability. | nih.govacs.org |

| Silica-Immobilized Cyclic Urea | Covalent attachment of a cyclic urea derivative to a silica support. | Reduction of carboxylic acids via hydrosilylation. | The immobilized catalyst showed superior activity due to synergy between the urea moiety and surface silanol groups. | acs.org |

Tandem and Cascade Catalytic Processes

Tandem or cascade catalysis, where multiple reaction steps occur in a single pot with one or more catalysts, offers significant advantages in terms of efficiency and atom economy. researchgate.netnih.gov Bifunctional catalysts are particularly well-suited for promoting such processes. The structure of this compound, with its combination of hydrogen-bond-donating urea groups and basic amine sites, makes its derivatives ideal candidates for designing bifunctional organocatalysts for cascade reactions. beilstein-journals.orgunimi.it

A bifunctional amine-urea catalyst can, for example, initiate a cascade sequence by first catalyzing a Michael addition via its basic amine site. The resulting intermediate could then be activated by the urea moiety through hydrogen bonding, directing a subsequent stereoselective cyclization or other transformation. semanticscholar.org This dual activation model is a cornerstone of modern organocatalysis.

While specific examples employing this compound in tandem catalysis are still emerging, the principle has been demonstrated with related systems. For example, heterogeneous bifunctional catalysts have been developed for the tandem hydroformylation-acetalization of olefins. researchgate.net Similarly, immobilized peptide organocatalysts have been used in continuous-flow reactors to perform tandem oxidation/aldol reactions. mdpi.com These examples provide a clear blueprint for how derivatives of this compound could be developed and applied in sophisticated, one-pot cascade syntheses, leveraging the distinct reactivity of the amine and urea functionalities.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,3 Bis 2 Aminophenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for 1,3-Bis(2-aminophenyl)urea and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework.

¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the urea (B33335) (N-H) protons. The aromatic protons typically appear as a complex multiplet pattern in the downfield region (approx. 6.7-7.5 ppm) due to spin-spin coupling between adjacent protons on the phenyl rings. The chemical shifts of the amine and urea protons are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The urea N-H protons are generally observed as a broad singlet further downfield, while the primary amine protons also present as a broad signal.